
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide: , also known by its IUPAC name N-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide , is a synthetic organic compound. Its molecular formula is C8H12N4Cl and its molar mass is approximately 214.66 g/mol .
準備方法
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation: 2-Aminopropanamide reacts with 4-chloro-5-methyl-1H-pyrazole in the presence of an acylating agent (such as acetic anhydride) to form the target compound .
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
b. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions and purification processes ensures efficient yield .
化学反応の分析
a. Reactions:
Substitution: The chlorine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol .
- Hydrazine hydrate (N2H4·H2O) : For reduction.
Acetic anhydride: Used for acylation.
Hydrochloric acid (HCl): or : For amide hydrolysis.
c. Major Products: The major products depend on reaction conditions. Hydrolysis yields the carboxylic acid, while reduction leads to the alcohol derivative.
科学的研究の応用
This compound finds applications in various fields:
- Medicine : Investigated for potential pharmaceutical properties.
- Chemical Biology : Used as a building block in drug discovery.
- Industry : May serve as an intermediate in the synthesis of other compounds .
作用機序
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
: PubChem. Compound Summary for CID 119745. Link : Li, Y., et al. (2015). Synthesis and biological evaluation of novel 1H-pyrazole-1-carboxamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5151. : Industrial-scale production methods may be proprietary and not widely published. : Specific conditions and reagents may vary based on the desired reaction. : Research articles and patents provide insights into applications.
特性
分子式 |
C8H13ClN4O |
|---|---|
分子量 |
216.67 g/mol |
IUPAC名 |
2-amino-3-(4-chloro-5-methylpyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-12-13(5)4-8(2,11)7(10)14/h3H,4,11H2,1-2H3,(H2,10,14) |
InChIキー |
QMJXRBIQGAAKRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CC(C)(C(=O)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


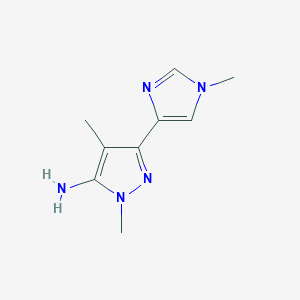
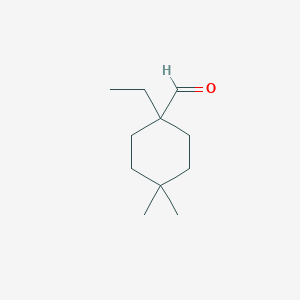

![3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)
![1-[2-(Methylsulfanyl)phenyl]propan-2-amine](/img/structure/B13317490.png)
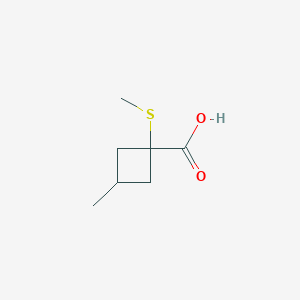
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
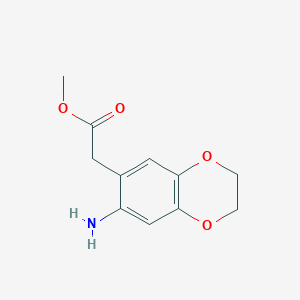

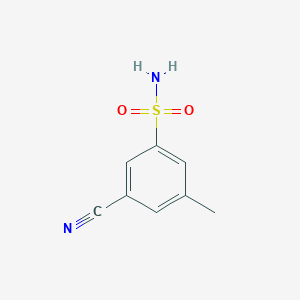
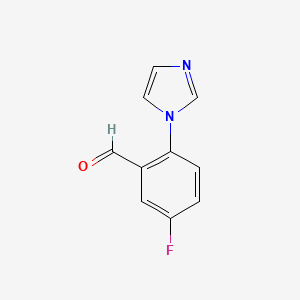
![4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine](/img/structure/B13317528.png)
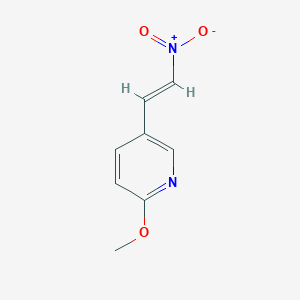
![5-[(Pent-4-en-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13317536.png)
